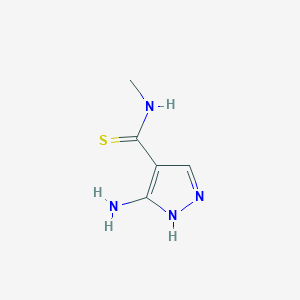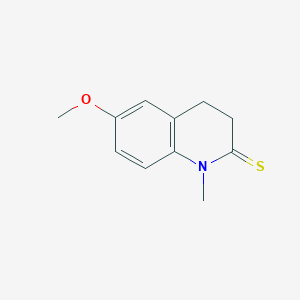
3-Thiophenecarboxamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain perception and inflammation. The discovery of BCTC has opened up new avenues for research into the mechanisms underlying pain and inflammation, and has the potential to lead to the development of new therapeutics for these conditions.
作用机制
BCTC acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by its ligands. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. Activation of TRPV1 results in the influx of cations, including calcium, into the cell, leading to depolarization and the generation of action potentials. By blocking the activation of TRPV1, BCTC can prevent the influx of cations and the generation of action potentials, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BCTC can inhibit the activation of TRPV1 by capsaicin, acid, and heat. In vivo studies have shown that BCTC can reduce pain and inflammation in animal models of inflammatory pain, neuropathic pain, and visceral pain. BCTC has also been shown to have a number of other effects, including the inhibition of platelet aggregation and the modulation of immune function.
实验室实验的优点和局限性
BCTC has a number of advantages for use in laboratory experiments. It is a highly potent and selective antagonist of TRPV1, allowing for the specific inhibition of this channel without affecting other ion channels. BCTC is also relatively stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of BCTC in laboratory experiments. BCTC has relatively poor solubility in water, which can make it difficult to administer in vivo. In addition, BCTC has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research into BCTC and its potential applications in scientific research. One area of research is in the development of new TRPV1 antagonists with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is in the investigation of the potential therapeutic applications of TRPV1 antagonists in the treatment of pain and inflammation. Finally, there is also potential for the use of BCTC in the investigation of other ion channels and their roles in physiological and pathological processes.
合成方法
BCTC can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with 2-butenylthiol and 4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to yield BCTC in high purity.
科学研究应用
BCTC has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of pain and inflammation. BCTC has been shown to be a potent and selective antagonist of TRPV1, and has been used to study the role of this channel in pain perception and inflammation. BCTC has also been used to investigate the potential therapeutic applications of TRPV1 antagonists in the treatment of pain and inflammation.
属性
CAS 编号 |
178870-03-6 |
|---|---|
分子式 |
C16H16ClNOS2 |
分子量 |
337.9 g/mol |
IUPAC 名称 |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClNOS2/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+ |
InChI 键 |
WPFRGTZJHKGPPT-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/CSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
SMILES |
CC=CCSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
规范 SMILES |
CC=CCSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
同义词 |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chloro-phenyl]-2-methyl-thiophene-3-ca rboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



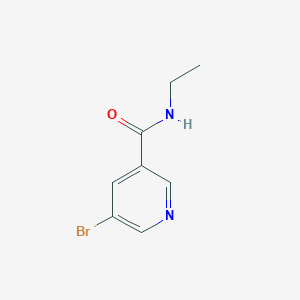

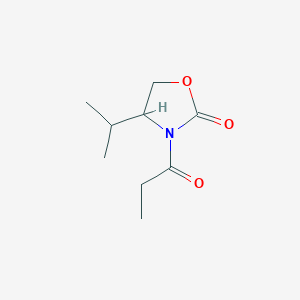
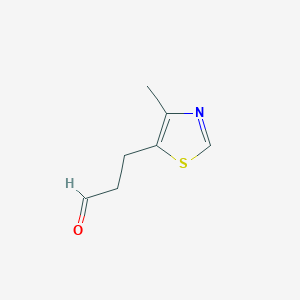

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
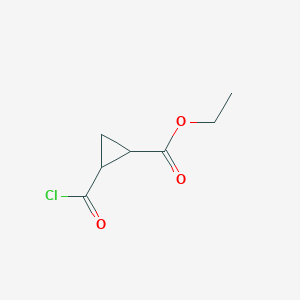
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
